2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal
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Overview
Description
2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal is an organic compound with the molecular formula C11H9F3O and a molecular weight of 214.19 g/mol It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-enal moiety
Preparation Methods
The synthesis of 2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal typically involves the following steps:
Synthetic Routes: One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with methyl vinyl ketone under basic conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is stirred at room temperature for several hours.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and substituted derivatives.
Scientific Research Applications
2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets . The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through specific pathways .
Comparison with Similar Compounds
2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal can be compared with other similar compounds, such as:
2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal: This compound has a similar structure but with the trifluoromethyl group attached to the 2-position of the phenyl ring.
Methyl 2-[3-(trifluoromethyl)phenyl]acetate: This compound contains a methyl ester group instead of the prop-2-enal moiety.
N-[3-(trifluoromethyl)phenyl]prop-2-enamide: This compound has an amide group in place of the aldehyde group.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
2-methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O/c1-8(7-15)5-9-3-2-4-10(6-9)11(12,13)14/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXCVXLZDSBENM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=CC=C1)C(F)(F)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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